
Trifluoromethanesulfonic acid--(naphthalen-1-yl)phosphane (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethanesulfonic acid–(naphthalen-1-yl)phosphane (1/1) is a chemical compound that combines the properties of trifluoromethanesulfonic acid and naphthalen-1-yl phosphane. This compound is known for its strong acidity and unique reactivity, making it valuable in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trifluoromethanesulfonic acid–(naphthalen-1-yl)phosphane typically involves the reaction of naphthalen-1-yl phosphane with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of inert gases to prevent unwanted side reactions and the maintenance of specific temperature and pressure conditions to optimize yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and high yield. The production process is carefully monitored to maintain the desired reaction conditions and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Trifluoromethanesulfonic acid–(naphthalen-1-yl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
Trifluoromethanesulfonic acid–(naphthalen-1-yl)phosphane has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions due to its strong acidity and unique reactivity.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Mechanism of Action
The mechanism of action of trifluoromethanesulfonic acid–(naphthalen-1-yl)phosphane involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions. The compound interacts with molecular targets and pathways, facilitating the formation of reaction intermediates and products. Its ability to donate protons and stabilize reaction intermediates makes it a valuable reagent in many chemical processes .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic acid: Known for its strong acidity and used in similar catalytic applications.
Naphthalen-1-yl phosphane: Shares structural similarities and is used in various organic synthesis reactions.
Uniqueness
Trifluoromethanesulfonic acid–(naphthalen-1-yl)phosphane is unique due to the combination of properties from both trifluoromethanesulfonic acid and naphthalen-1-yl phosphane. This combination enhances its reactivity and makes it suitable for a broader range of applications compared to its individual components .
Properties
CAS No. |
820252-60-6 |
|---|---|
Molecular Formula |
C11H10F3O3PS |
Molecular Weight |
310.23 g/mol |
IUPAC Name |
naphthalen-1-ylphosphane;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C10H9P.CHF3O3S/c11-10-7-3-5-8-4-1-2-6-9(8)10;2-1(3,4)8(5,6)7/h1-7H,11H2;(H,5,6,7) |
InChI Key |
VTXYGKULNGLTKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2P.C(F)(F)(F)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


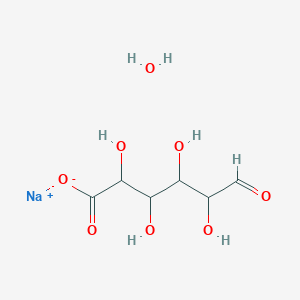
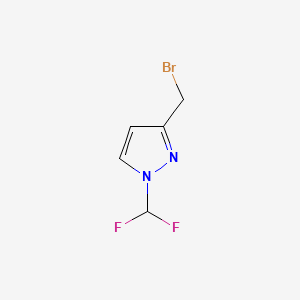
![4-[5-(Naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12514189.png)
![{3-[(4-Methoxyphenyl)ethynyl]hept-1-en-2-yl}(trimethyl)stannane](/img/structure/B12514194.png)
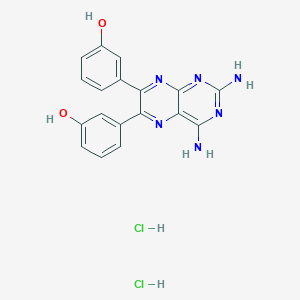
![3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one](/img/structure/B12514216.png)
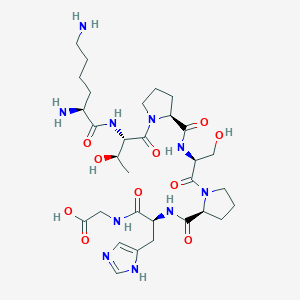
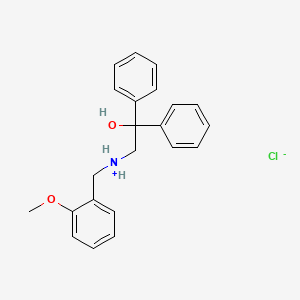
![1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane](/img/structure/B12514235.png)
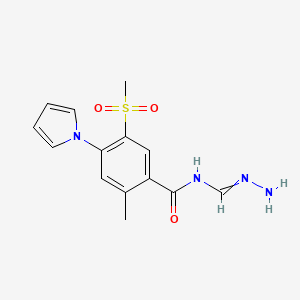
![4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one](/img/structure/B12514240.png)
![1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane](/img/structure/B12514242.png)
![(6-Bromobenzo[B]thiophen-2-YL)boronic acid](/img/structure/B12514246.png)
![12-[5-[3-(carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid](/img/structure/B12514264.png)
